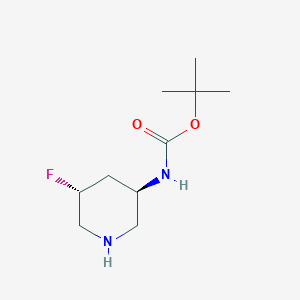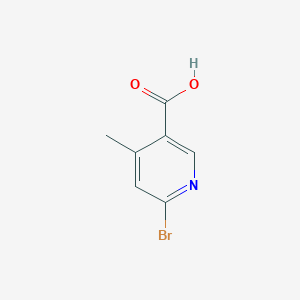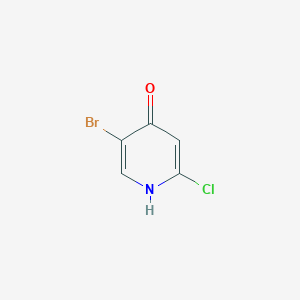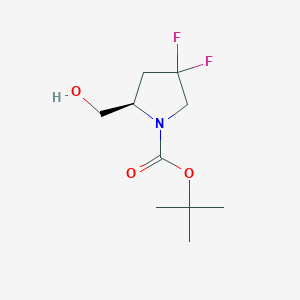![molecular formula C12H17BrClNO2S B1379041 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride CAS No. 1864053-80-4](/img/structure/B1379041.png)
4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride
Descripción general
Descripción
4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride, also known as 4-BPSCH, is an organic compound that has been widely used in scientific research. This compound has been used in a variety of applications, including organic synthesis, drug discovery, and analytical chemistry. It has been studied for its potential to serve as a building block for the synthesis of small molecules and as a reagent for the detection of various analytes. In addition, it has been shown to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Radical Fragmentation in Organic Synthesis
Research by Imboden, Villar, & Renaud (1999) demonstrated the use of radical fragmentation of o-bromophenyl sulfoxides in organic synthesis. This process led to the preparation of 4-substituted cyclohexene derivatives with high enantiomeric excesses, highlighting the potential of this compound in stereoselective synthesis.
Transfer Hydrogenation
Chatterjee & Oestreich (2016) explored the use of cyclohexa-1,4-dienes, similar in structure to the compound , in Brønsted acid-catalyzed transfer hydrogenation Chatterjee & Oestreich, 2016. Their findings open avenues for the application of related cyclohexene compounds in hydrogenation reactions.
Amination and Oxygenation of Olefins
The study by Yang et al. (2015) focused on the amination and oxygenation of unfunctionalized olefins. They found that compounds like N-(pent-4-enyl)-p-toluenesulfonamides, structurally related to the compound , can undergo amination or oxygenation, resulting in high yields. This research indicates potential applications in the modification of olefin structures.
Diastereoselective Synthesis
Donnici, Guimarães, & de Melo (2003) reported on the chemical oxidation of β-hydroxy-sulfides using tris(4-bromophenyl)aminium hexachloroantimonate Donnici, Guimarães, & de Melo, 2003. Their research provides insights into the diastereoselective obtaining of sulfoxides and pinacol-type rearrangement, relevant to compounds like 4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride.
Solid Acid Catalysts in Organic Chemistry
The work by Goesten et al. (2016) on sulfonated porous aromatic frameworks as solid acid catalysts highlights the significance of sulfone compounds in catalysis. Their study suggests potential applications of sulfone-based compounds in various organic reactions.
Propiedades
IUPAC Name |
4-(4-bromophenyl)sulfonylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S.ClH/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;/h1-2,5-6,10,12H,3-4,7-8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSISGQHCLHHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1378958.png)
![Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B1378959.png)

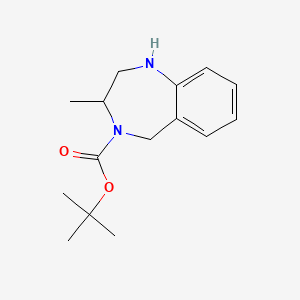

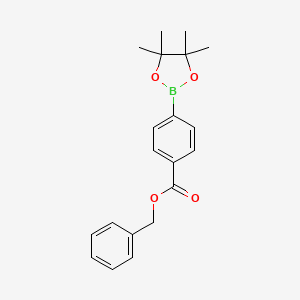

![2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1378975.png)

